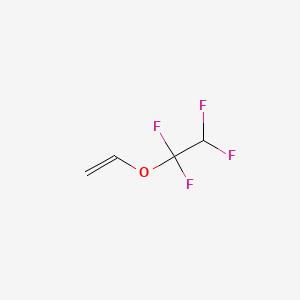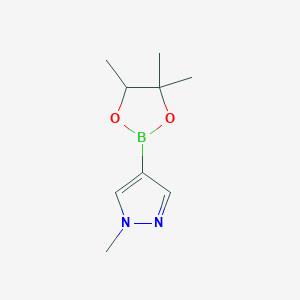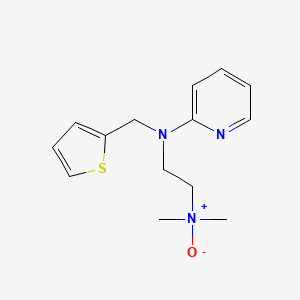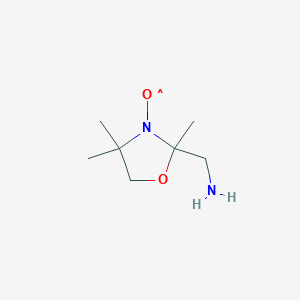
(2,4,4-Trimethyl-3-(l1-oxidaneyl)oxazolidin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,4-Trimethyl-3-(l1-oxidaneyl)oxazolidin-2-yl)methanamine is an organic compound belonging to the class of oxazolidines Oxazolidines are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,4-Trimethyl-3-(l1-oxidaneyl)oxazolidin-2-yl)methanamine typically involves the reaction of appropriate amines with aldehydes or ketones in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2,4,4-Trimethyl-3-(l1-oxidaneyl)oxazolidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,4,4-Trimethyl-3-(l1-oxidaneyl)oxazolidin-2-yl)methanamine is used as a chiral auxiliary in stereoselective transformations. Its unique structure allows for the formation of enantiomerically pure compounds, which are essential in the synthesis of pharmaceuticals and other fine chemicals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, derivatives of this compound are being explored for their antibacterial and antifungal properties. The oxazolidine ring is a key structural motif in several clinically important drugs, making this compound a promising candidate for drug development.
Industry
Industrially, this compound is used in the production of polymers and resins. Its ability to act as a cross-linking agent enhances the mechanical properties of these materials, making them suitable for various applications, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of (2,4,4-Trimethyl-3-(l1-oxidaneyl)oxazolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The pathways involved often include the modulation of enzyme activity and interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: Another five-membered ring compound with similar structural features.
2,4,4-Trimethyl-1,3-oxazolidine: A closely related compound with slight variations in its chemical structure.
Uniqueness
(2,4,4-Trimethyl-3-(l1-oxidaneyl)oxazolidin-2-yl)methanamine stands out due to its specific functional groups and the presence of the oxazolidine ring. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H15N2O2 |
|---|---|
Peso molecular |
159.21 g/mol |
InChI |
InChI=1S/C7H15N2O2/c1-6(2)5-11-7(3,4-8)9(6)10/h4-5,8H2,1-3H3 |
Clave InChI |
RMWSDEGPLPDGED-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(N1[O])(C)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


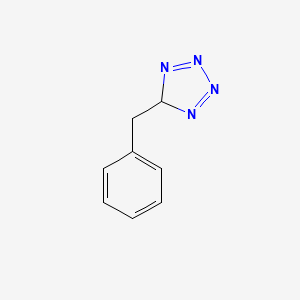
![2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13412663.png)
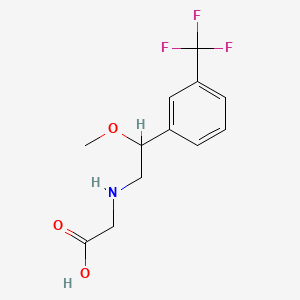
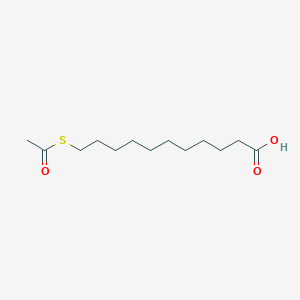

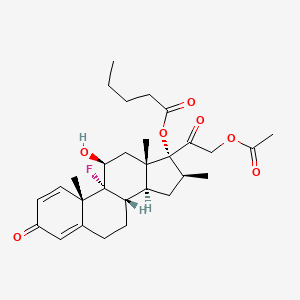
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
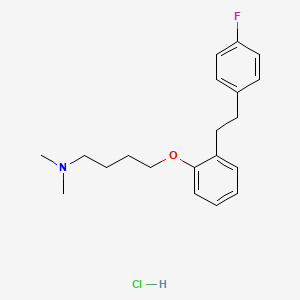
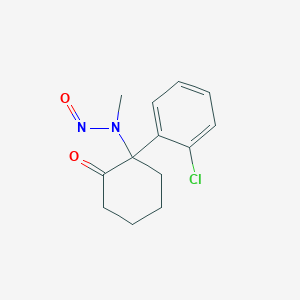
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)
